(3,5-Difluoro-2-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-2-methylphenyl)methanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
(3,5-Difluoro-2-methylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-methylphenyl)methanamine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The methyl group at the 2 position can influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
(2,3-Difluoro-4-methylphenyl)methanamine: Similar structure but with different fluorine substitution pattern.
(3,5-Difluoro-4-methylphenyl)methanamine: Similar structure but with the methyl group at the 4 position.
(3,5-Difluoro-2-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: (3,5-Difluoro-2-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(3,5-difluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3 |
InChI Key |
STXXXWPURRPRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.